

A Comparative Analysis of Benzothiadiazole Derivatives in Organic Solar Cells

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Compound of Interest

Compound Name: Benzo[d][1,2,3]thiadiazol-6-amine

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A deep dive into the performance and underlying structure-property relationships of benzothiadiazole-based materials that are shaping the future of organic photovoltaics.

Benzothiadiazole (BT) and its derivatives have become a cornerstone in the design of high-performance organic solar cells (OSCs), driving power conversion efficiencies (PCEs) to remarkable new heights.[1] The inherent electron-deficient nature of the BT core allows for the creation of donor-acceptor (D-A) copolymers with tunable electronic and photophysical properties.[2] Strategic modifications to the BT unit, such as the introduction of electron-withdrawing groups, have proven to be a powerful tool for optimizing material properties and device performance.[3] This guide provides a comparative analysis of various benzothiadiazole derivatives, summarizing their performance in OSCs and detailing the experimental protocols for device fabrication and characterization.

Comparative Performance of Benzothiadiazole Derivatives

The performance of organic solar cells is primarily evaluated based on four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several notable benzothiadiazole-based polymers in non-fullerene organic solar cells.

Polymer Donor	Acceptor	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
PiBT	Y6	19.0	0.87	28.2	77.3	[4]
PM6:TQT	-	18.52	-	-	-	[5]
PBDTSF-FBT	-	11.66	-	-	-	[6]
PB-BTf	-	8.43	-	-	-	[6]
PPh-1F-HD	PC71BM	7.64	-	-	-	[6]
PCPDT-DTDFBT	-	5.85	-	-	-	[6]
PCPDTFBT	-	5.51	-	-	-	[6]
PSiF-DBT	PCBM	5.4	0.90	9.5	50.7	[2]
PCDCTDT BT-C8	-	3.5	-	-	-	[2]
PTPTB	PCBM	0.34	-	-	-	[6][7]

Structure-Property Relationships: The Key to High Efficiency

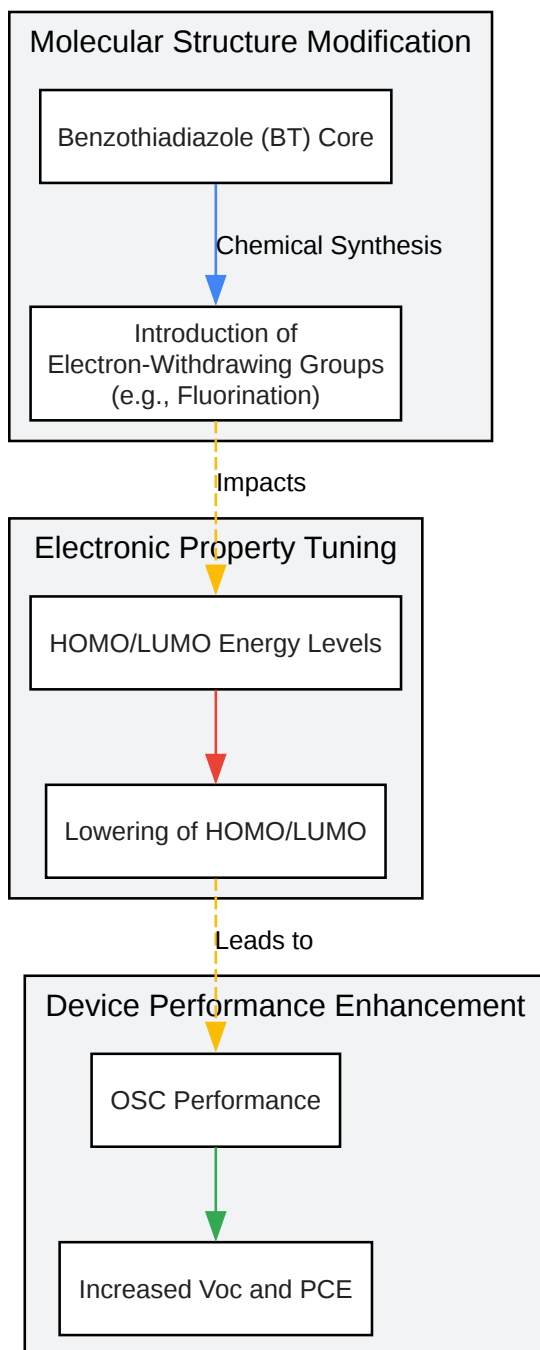
The remarkable performance of benzothiadiazole derivatives in organic solar cells is a direct result of the ability to fine-tune their molecular structure to achieve desired electronic properties. This relationship is fundamental to the design of new and improved materials.

A key strategy for enhancing the performance of BT-based polymers is the introduction of fluorine atoms to the benzothiadiazole unit.[8] This modification, known as fluorination, has several beneficial effects:

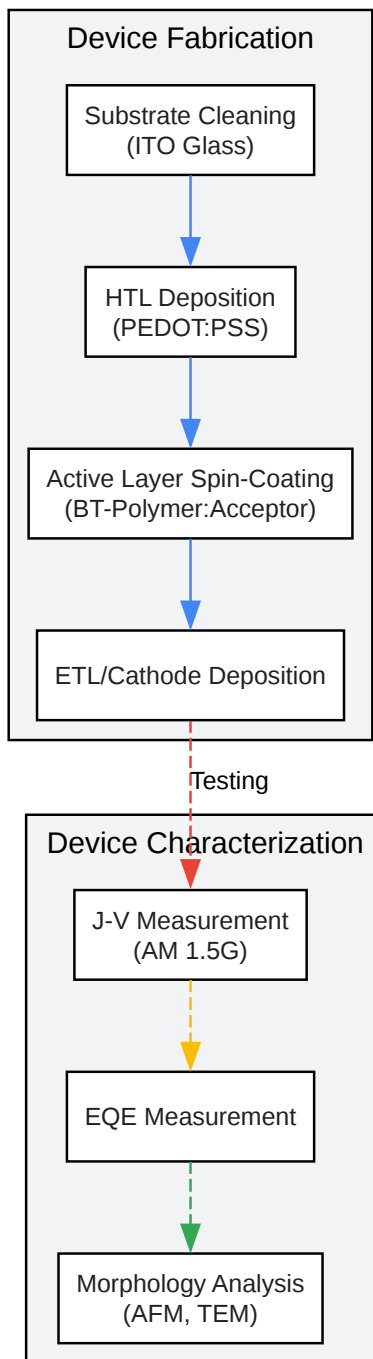
- **Energy Level Tuning:** Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.^{[6][9]} A lower HOMO level generally leads to a higher open-circuit voltage (Voc), a crucial factor in achieving high power conversion efficiency.^[7]
- **Improved Molecular Packing and Crystallinity:** The introduction of fluorine atoms can enhance intermolecular interactions, leading to better molecular packing and increased crystallinity in the solid state.^{[6][8]} This improved order facilitates more efficient charge transport through the active layer of the solar cell.^[9]

The following diagram illustrates the impact of structural modifications on the energy levels and, consequently, the performance of benzothiadiazole-based organic solar cells.

Structure-Property Relationship in Benzothiadiazole Derivatives



Workflow for OSC Fabrication and Characterization

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